molecular formula C25H22FN3OS B2681565 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-76-6

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No. B2681565
M. Wt: 431.53
InChI Key: AOZDDYKRYMLZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H22FN3OS and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Alzheimer's Activity

Research has demonstrated the synthesis and evaluation of benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives for anti-Alzheimer's activity. These compounds, designed based on the structure of the Alzheimer's drug donepezil, showed promising results in both in-vivo and in-vitro evaluations, with certain derivatives exhibiting excellent anti-Alzheimer's profiles (Gupta et al., 2020).

Antibacterial and Antituberculosis Applications

Another study focused on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the studied compounds, a specific fluorinated derivative showed significant activity against Mycobacterium tuberculosis, highlighting its potential as a promising compound for antituberculosis therapy (Jeankumar et al., 2013).

Non-Linear Optical (NLO) Materials

Research into the synthesis and characterization of potential organic NLO materials has shown that certain benzimidazole derivatives exhibit significant molecular hyperpolarizabilities, suggesting their application in non-linear optical devices (Manikandan et al., 2019).

Metal-Organic Frameworks (MOFs) for Dye Adsorption

A novel metal-organic framework (MOF) featuring chiral centers demonstrated effective and rapid removal of anionic dye from aqueous solutions. This research showcases the potential of MOFs containing benzimidazole derivatives in environmental applications, particularly in water purification (Zhao et al., 2020).

Crystal Structure and Chemical Analysis

Detailed crystal structure analysis and synthesis of related compounds have provided insights into the molecular arrangements and potential chemical reactivity of benzimidazole derivatives. These studies contribute to the fundamental understanding necessary for the development of new materials and drugs (Huang & Zhou, 2011).

properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3OS/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZDDYKRYMLZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

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